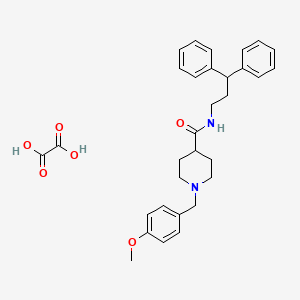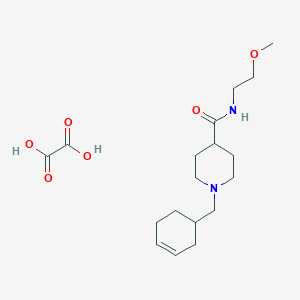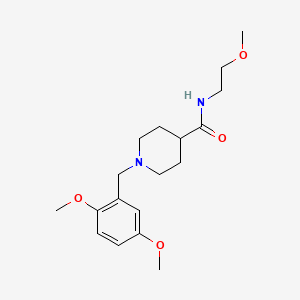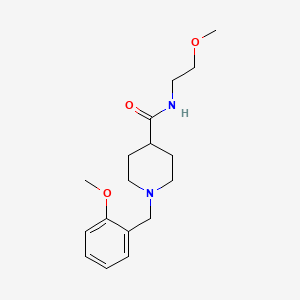
1-(2-methoxybenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide
Overview
Description
1-(2-methoxybenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide, also known as UMB 68, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide derivatives and has been found to have a wide range of biological effects.
Mechanism of Action
The exact mechanism of action of 1-(2-methoxybenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide 68 is not fully understood. However, it is believed to act on the sigma-1 receptor, which is a protein that is involved in various cellular processes. This compound 68 has been found to bind to the sigma-1 receptor and modulate its activity, leading to the biological effects observed.
Biochemical and Physiological Effects:
This compound 68 has been found to have a wide range of biochemical and physiological effects. Some of the effects observed include:
1. Analgesia: this compound 68 has been found to have analgesic properties and can reduce pain in animal models.
2. Neuroprotection: this compound 68 has been shown to have neuroprotective effects and can protect neurons from damage in animal models.
3. Anti-inflammatory: this compound 68 has been found to have anti-inflammatory properties and can reduce inflammation in animal models.
4. Anti-cancer: this compound 68 has been shown to have anti-cancer properties and can inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
1-(2-methoxybenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide 68 has several advantages and limitations for lab experiments. Some of the advantages include:
1. Wide range of biological effects: this compound 68 has been found to have a wide range of biological effects, making it a versatile compound for research.
2. Well-studied: this compound 68 has been extensively studied, and its mechanism of action is well-understood.
3. Availability: this compound 68 is commercially available, making it easy to obtain for research purposes.
Some of the limitations of this compound 68 include:
1. Limited clinical data: While this compound 68 has been extensively studied in animal models, there is limited clinical data available on its safety and efficacy in humans.
2. Potential off-target effects: this compound 68 has been found to bind to other receptors in addition to the sigma-1 receptor, which could lead to off-target effects.
3. Limited solubility: this compound 68 has limited solubility in water, which could make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 1-(2-methoxybenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide 68. Some of the areas of research that could be explored include:
1. Clinical trials: More clinical trials are needed to determine the safety and efficacy of this compound 68 in humans.
2. Combination therapy: this compound 68 could be used in combination with other drugs to enhance its therapeutic effects.
3. Development of analogs: Analog compounds of this compound 68 could be developed to improve its solubility and potency.
4. Further exploration of its mechanism of action: More research is needed to fully understand the mechanism of action of this compound 68 and its effects on various cellular processes.
Conclusion:
In conclusion, this compound 68 is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of biological effects, including analgesia, neuroprotection, anti-inflammatory, and anti-cancer properties. While there are limitations to its use in lab experiments, this compound 68 has several advantages, including its versatility and availability. Further research is needed to fully understand the potential of this compound 68 for therapeutic use.
Scientific Research Applications
1-(2-methoxybenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide 68 has been found to have a wide range of biological effects and has been extensively studied for its potential therapeutic applications. Some of the areas of research where this compound 68 has been investigated include:
1. Pain Management: this compound 68 has been found to have analgesic properties and has been studied for its potential use in pain management.
2. Neuroprotection: this compound 68 has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Anti-inflammatory: this compound 68 has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis.
4. Anti-cancer: this compound 68 has been shown to have anti-cancer properties and has been studied for its potential use in cancer treatment.
properties
IUPAC Name |
N-(2-methoxyethyl)-1-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-21-12-9-18-17(20)14-7-10-19(11-8-14)13-15-5-3-4-6-16(15)22-2/h3-6,14H,7-13H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFREJVZCRVVER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCN(CC1)CC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




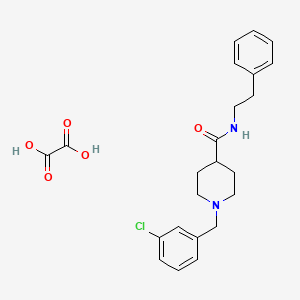
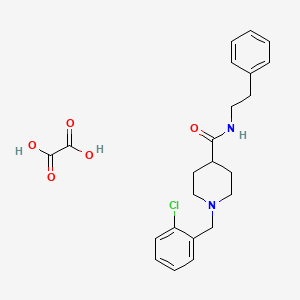

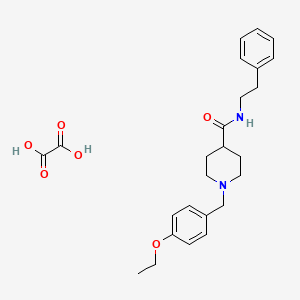
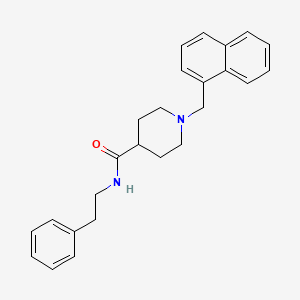

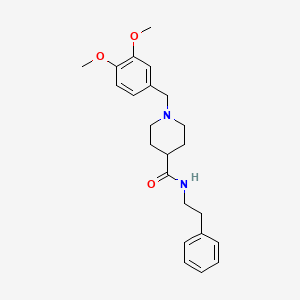
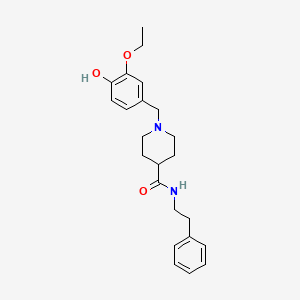
![1-[3-(benzyloxy)benzyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3949861.png)
